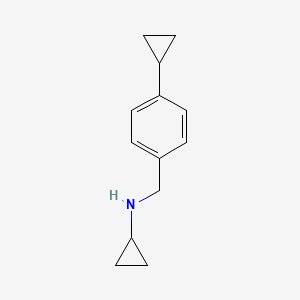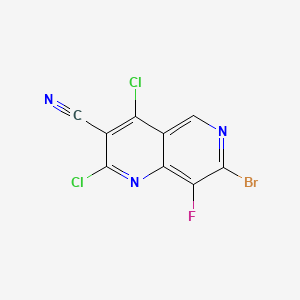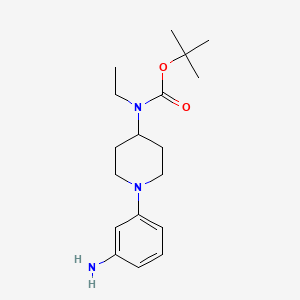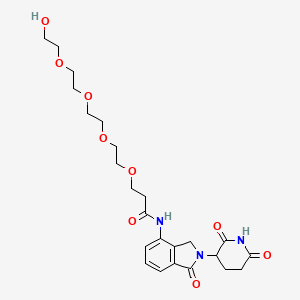![molecular formula C16H10N4O4S2 B14770105 4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid is a complex organic compound that features a benzo[b]thiophene moiety, a tetrazole ring, and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzo[b]thiophene derivative with a tetrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzo[b]thiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, while the benzoic acid group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities with the benzo[b]thiophene moiety.
Tetrazole Derivatives: Compounds containing tetrazole rings, such as certain pharmaceuticals, exhibit similar reactivity and biological activities.
Benzoic Acid Derivatives: Compounds with benzoic acid groups, commonly used in various industrial and medicinal applications.
Uniqueness
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C16H10N4O4S2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
4-[5-[(1,1-dioxo-1-benzothiophen-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N4O4S2/c21-15(22)10-5-7-11(8-6-10)20-16(17-18-19-20)25-13-9-26(23,24)14-4-2-1-3-12(13)14/h1-9H,(H,21,22) |
Clave InChI |
GNIXBCJHUYMUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)


![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)




